molecular formula C22H27NO4 B141762 Epocarbazolin A CAS No. 146935-39-9

Epocarbazolin A

Cat. No.: B141762
CAS No.: 146935-39-9
M. Wt: 369.5 g/mol
InChI Key: JFHJFCCMTNIENN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Epocarbazolin-A can be synthesized using transition metal-catalyzed reactions. The most common methods involve iron-mediated or palladium-catalyzed cyclization reactions. These methods offer the advantage of functionalized building blocks, which can be combined through transition-metal-mediated or catalyzed coupling reactions .

Industrial Production Methods

The industrial production of Epocarbazolin-A involves fermentation processes using the bacterium Streptomyces anulatus T688-8. The bacterium is cultured in chemically defined media or natural organic media, and the compound is then isolated from the culture broth .

Chemical Reactions Analysis

Types of Reactions

Epocarbazolin-A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Epocarbazolin-A has several scientific research applications:

Mechanism of Action

Epocarbazolin-A exerts its effects by inhibiting the enzyme 5-lipoxygenase (5-LOX). This enzyme is involved in the metabolism of arachidonic acid to leukotrienes, which are chemical mediators of inflammation and allergic reactions. By inhibiting 5-LOX, Epocarbazolin-A reduces the production of leukotrienes, thereby alleviating inflammation and allergic symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Epocarbazolin-A is unique among carbazole alkaloids due to its potent 5-lipoxygenase inhibitory activity and its novel substitution pattern, which includes an epoxide in the side chain. This unique structure contributes to its high specificity and potency as an enzyme inhibitor .

Properties

CAS No.

146935-39-9

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

4-(hydroxymethyl)-7-methyl-8-[3-methyl-3-(3-methylbutyl)oxiran-2-yl]-9H-carbazole-1,6-diol

InChI

InChI=1S/C22H27NO4/c1-11(2)7-8-22(4)21(27-22)17-12(3)16(26)9-14-18-13(10-24)5-6-15(25)20(18)23-19(14)17/h5-6,9,11,21,23-26H,7-8,10H2,1-4H3

InChI Key

JFHJFCCMTNIENN-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C3=C(C=CC(=C3NC2=C1C4C(O4)(C)CCC(C)C)O)CO)O

Canonical SMILES

CC1=C(C=C2C3=C(C=CC(=C3NC2=C1C4C(O4)(C)CCC(C)C)O)CO)O

Synonyms

epocarbazolin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epocarbazolin A
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Epocarbazolin A
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Reactant of Route 5
Epocarbazolin A
Reactant of Route 6
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